4-Chloro-6-(4-(difluoromethyl)piperidin-1-yl)pyrimidine
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Overview
Description
4-Chloro-6-(4-(difluoromethyl)piperidin-1-yl)pyrimidine is a heterocyclic organic compound that contains both pyrimidine and piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4-(difluoromethyl)piperidin-1-yl)pyrimidine typically involves the reaction of 4-chloro-6-piperidin-1-yl-pyrimidine with difluoromethylating agents. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(4-(difluoromethyl)piperidin-1-yl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The piperidine ring can undergo oxidation to form piperidinones or reduction to form more saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can yield piperidinones and saturated piperidine derivatives, respectively .
Scientific Research Applications
4-Chloro-6-(4-(difluoromethyl)piperidin-1-yl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Research: It serves as a tool for studying the interactions of pyrimidine derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(4-(difluoromethyl)piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Chloro-6-(4-(difluoromethyl)piperidin-1-yl)pyrimidine include:
4-Chloro-6-piperidin-1-yl-pyrimidine: Lacks the difluoromethyl group.
4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
The uniqueness of this compound lies in its difluoromethyl group, which can impart distinct electronic and steric properties. This makes it a valuable compound for the development of new pharmaceuticals and materials with specific desired properties.
Properties
Molecular Formula |
C10H12ClF2N3 |
---|---|
Molecular Weight |
247.67 g/mol |
IUPAC Name |
4-chloro-6-[4-(difluoromethyl)piperidin-1-yl]pyrimidine |
InChI |
InChI=1S/C10H12ClF2N3/c11-8-5-9(15-6-14-8)16-3-1-7(2-4-16)10(12)13/h5-7,10H,1-4H2 |
InChI Key |
IHEHSWQOXSHMLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(F)F)C2=CC(=NC=N2)Cl |
Origin of Product |
United States |
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